2,3,4,5-Tetrafluorobenzyl alcohol 2,3,4,5-Tetrafluorobenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 53072-18-7
VCID: VC21211027
InChI: InChI=1S/C7H4F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2
SMILES: C1=C(C(=C(C(=C1F)F)F)F)CO
Molecular Formula: C7H4F4O
Molecular Weight: 180.1 g/mol

2,3,4,5-Tetrafluorobenzyl alcohol

CAS No.: 53072-18-7

Cat. No.: VC21211027

Molecular Formula: C7H4F4O

Molecular Weight: 180.1 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,5-Tetrafluorobenzyl alcohol - 53072-18-7

Specification

CAS No. 53072-18-7
Molecular Formula C7H4F4O
Molecular Weight 180.1 g/mol
IUPAC Name (2,3,4,5-tetrafluorophenyl)methanol
Standard InChI InChI=1S/C7H4F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2
Standard InChI Key HLUZGUMMQYQHKJ-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1F)F)F)F)CO
Canonical SMILES C1=C(C(=C(C(=C1F)F)F)F)CO

Introduction

Chemical Identity and Structure

2,3,4,5-Tetrafluorobenzyl alcohol (CAS: 53072-18-7) is a fluorinated aromatic compound with the molecular formula C₇H₄F₄O and a molecular weight of 180.1 g/mol . The structure consists of a benzene ring with four fluorine atoms at positions 2, 3, 4, and 5, and a hydroxymethyl group (-CH₂OH) attached to position 1. This particular arrangement of fluorine atoms distinguishes it from other tetrafluorobenzyl alcohol isomers, such as the 2,3,5,6-tetrafluoro and 2,3,4,6-tetrafluoro variants .

Nomenclature and Identifiers

The compound is known by several synonyms in scientific literature:

  • (2,3,4,5-Tetrafluorophenyl)-methanol

  • 2,3,4,5-Tetrafluorobenzenemethanol

  • 2,3,4,5-Tetrafluorobenzenecarbinol

Unlike its derivative compounds such as 1-(butan-2-yloxymethyl)-2,3,4,5-tetrafluorobenzene (CID 91724029), the core structure maintains the hydroxyl group without further functionalization .

Physical and Chemical Properties

2,3,4,5-Tetrafluorobenzyl alcohol possesses distinctive physical and chemical characteristics that influence its behavior in various chemical reactions and applications.

Physical Properties

The compound presents as a clear liquid ranging from colorless to light yellow or light orange in appearance . Its key physical parameters are summarized in Table 1.

Table 1: Physical Properties of 2,3,4,5-Tetrafluorobenzyl Alcohol

PropertyValueReference
Physical StateClear liquid
ColorColorless to light orange/yellow
Boiling Point198-202°C (literature)
Density1.5 g/mL at 25°C (literature)
Flash Point215°F (101.7°C)
Storage Temperature2-8°C (recommended)
pKa12.83±0.10 (Predicted)

Chemical Reactivity

The hydroxyl group in 2,3,4,5-tetrafluorobenzyl alcohol makes it susceptible to typical alcohol reactions such as oxidation, esterification, and etherification. The presence of four electron-withdrawing fluorine atoms on the benzene ring substantially influences the electron density distribution, affecting the reactivity of both the aromatic ring and the hydroxyl group .

The compound can undergo oxidation to form 2,3,4,5-tetrafluorobenzaldehyde, serving as an important intermediate in various synthetic pathways .

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 2,3,4,5-tetrafluorobenzyl alcohol, with reduction of corresponding acid derivatives being the most common approach.

Synthesis from 2,3,4,5-Tetrafluorobenzoyl Chloride

A well-documented synthesis pathway involves the reduction of 2,3,4,5-tetrafluorobenzoyl chloride using sodium borohydride (NaBH₄) .

Reaction Conditions:

  • Reducing agent: Sodium tetrahydroborate (NaBH₄)

  • Solvent: 1,2-dimethoxyethane/water

  • Temperature: 5-80°C

  • Reaction time: 4 hours

  • Atmosphere: Inert (nitrogen)

  • Yield: 97%

The detailed synthetic procedure includes:

  • Activation of NaBH₄ (4.16g, 0.11 mol) in ethylene glycol dimethyl ether (10g) by heating at 78-80°C under nitrogen atmosphere for 3 hours.

  • Cooling the reaction mixture to 20-30°C, followed by addition of water (300g).

  • Further cooling to 5°C before dropwise addition of 2,3,4,5-tetrafluorobenzoyl chloride (54.1g) under nitrogen atmosphere.

  • Maintaining reaction temperature between 5-15°C for 3 hours during addition, followed by 1 hour at the same temperature after completion.

  • Addition of dichloromethane (100g) with 10 minutes of stirring.

  • Filtration to remove inorganic salts, rinsing with additional dichloromethane (50g).

  • Separation of the organic layer and distillation to remove dichloromethane.

  • Collection of the white solid product (44.5g, 97% yield) .

Applications and Uses

2,3,4,5-Tetrafluorobenzyl alcohol serves multiple functions in chemical synthesis and industrial applications.

As a Chemical Building Block

The compound is categorized among various chemical building blocks, including:

  • Alcohols

  • Organic building blocks

  • Oxygen compounds

  • C7 to C8 compounds

Its versatility as a synthetic intermediate stems from the reactive hydroxyl group combined with the unique electronic properties conferred by the tetrafluorinated aromatic ring.

ParameterClassification/StatementReference
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)
36 (Wear suitable protective clothing)
WGK Germany3 (Severe hazard to waters)
Hazard NoteIrritant
HS Code2906290090

Comparison with Related Tetrafluorobenzyl Alcohol Isomers

Understanding the distinctive properties of 2,3,4,5-tetrafluorobenzyl alcohol requires comparison with its isomeric forms. Table 3 presents a comparative analysis of different tetrafluorobenzyl alcohol isomers.

Table 3: Comparison of Tetrafluorobenzyl Alcohol Isomers

IsomerCAS NumberKey DistinctionNotable ApplicationReference
2,3,4,5-Tetrafluorobenzyl alcohol53072-18-7Fluorines at positions 2,3,4,5Chemical synthesis intermediate
2,3,5,6-Tetrafluorobenzyl alcoholNot specified in resultsFluorines at positions 2,3,5,6Intermediate for insecticide transfluthrin
(2,3,4,6-Tetrafluorophenyl)methanolNot specified in resultsFluorines at positions 2,3,4,6Not specified in results

The specific positioning of fluorine atoms on the benzene ring significantly influences the electronic properties, reactivity patterns, and potential applications of each isomer.

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